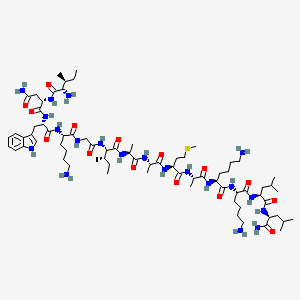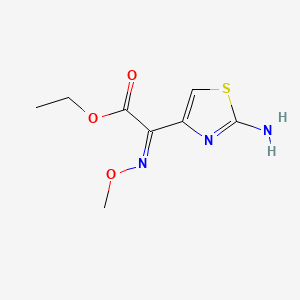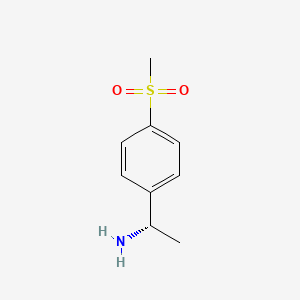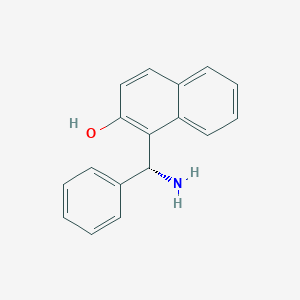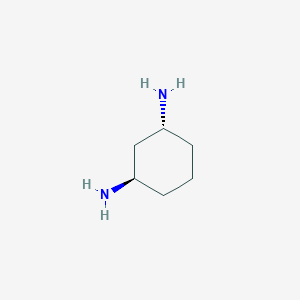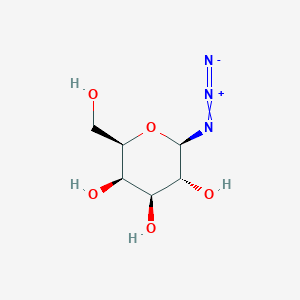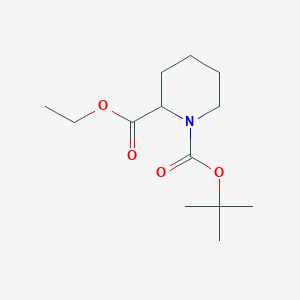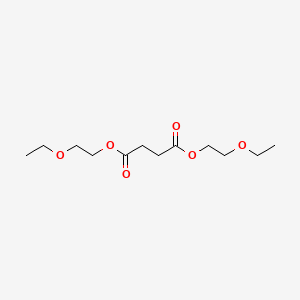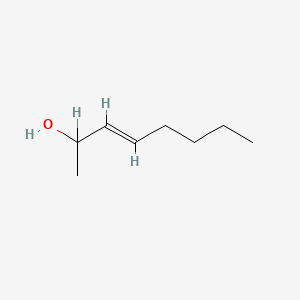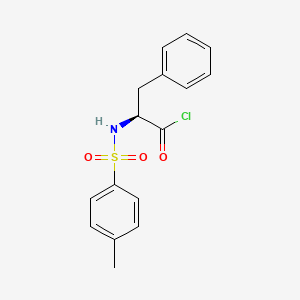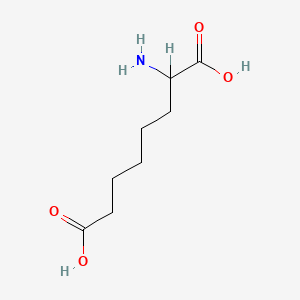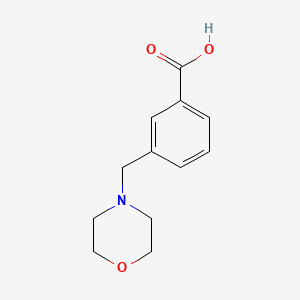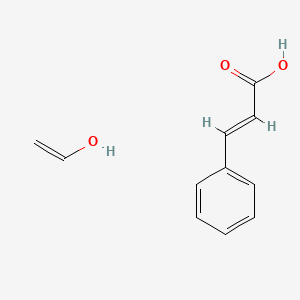
エテノール, ホモポリマー, 3-フェニル-2-プロペノエート
概要
説明
Ethenol;(E)-3-phenylprop-2-enoic acid, also known as trans-cinnamic acid, is an organic compound with the formula C9H8O2. It is a white crystalline compound that is slightly soluble in water but freely soluble in many organic solvents. This compound is naturally occurring and can be found in the essential oils of cinnamon and other plants. It is widely used in the flavor and fragrance industry due to its pleasant odor.
科学的研究の応用
Ethenol;(E)-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: It is investigated for its potential anti-cancer properties and its ability to inhibit the growth of certain cancer cells.
Industry: It is used in the flavor and fragrance industry to impart a cinnamon-like aroma to products.
準備方法
Synthetic Routes and Reaction Conditions
Ethenol;(E)-3-phenylprop-2-enoic acid can be synthesized through several methods:
Perkin Reaction: This classical method involves the condensation of benzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out at elevated temperatures.
Knoevenagel Condensation: This method involves the reaction of benzaldehyde with malonic acid in the presence of a base like piperidine. The reaction proceeds under reflux conditions to yield the desired product.
Aldol Condensation: This method involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature.
Industrial Production Methods
In industrial settings, ethenol;(E)-3-phenylprop-2-enoic acid is often produced via the Perkin reaction due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors, and the product is purified through recrystallization.
化学反応の分析
Types of Reactions
Ethenol;(E)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to cinnamyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Cinnamyl alcohol.
Substitution: Nitro-cinnamic acid, bromo-cinnamic acid.
作用機序
The mechanism by which ethenol;(E)-3-phenylprop-2-enoic acid exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anti-cancer Action: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antioxidant Action: It scavenges free radicals and reduces oxidative stress in cells.
類似化合物との比較
Ethenol;(E)-3-phenylprop-2-enoic acid can be compared with other similar compounds such as:
Cinnamaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid group. It is also found in cinnamon oil and has a strong cinnamon odor.
Cinnamyl Alcohol: The reduced form of ethenol;(E)-3-phenylprop-2-enoic acid, containing an alcohol group. It is used in perfumery and flavoring.
Benzoic Acid: The oxidized form of ethenol;(E)-3-phenylprop-2-enoic acid. It is widely used as a food preservative.
Ethenol;(E)-3-phenylprop-2-enoic acid is unique due to its combination of aromatic and carboxylic acid functional groups, which contribute to its diverse chemical reactivity and wide range of applications.
特性
IUPAC Name |
ethenol;3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2.C2H4O/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-3/h1-7H,(H,10,11);2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCVHWNULIPQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CO.C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9050-06-0 | |
| Details | Compound: Ethenol, homopolymer, 3-phenyl-2-propenoate | |
| Record name | Ethenol, homopolymer, 3-phenyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9050-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60920356 | |
| Record name | 3-Phenylprop-2-enoic acid--ethenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9050-06-0 | |
| Record name | 3-Phenylprop-2-enoic acid--ethenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


